molecular formula C6H12N2O2 B075088 N'-Propionylpropionohydrazide CAS No. 1528-34-3

N'-Propionylpropionohydrazide

Cat. No. B075088
CAS RN: 1528-34-3
M. Wt: 144.17 g/mol
InChI Key: DDPOPNULNSDSKL-UHFFFAOYSA-N
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Description

N'-Propionylpropionohydrazide, also known as NPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPPH is a hydrazide derivative that is synthesized from propionic acid and hydrazine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

  • Conformational Structure Studies : Research on N-methylpropionamide, a compound related to N'-Propionylpropionohydrazide, has revealed insights into its stable conformers and rotational isomers, which are relevant for understanding molecular structures and interactions in similar compounds (Loevy, Doskočilová, Schmidt, & Schneider, 1978).

  • Pharmaceutical Applications : N-Benzyl-2-amino-3-methoxypropionamides, structurally similar to N'-Propionylpropionohydrazide, have been claimed to be effective in treating central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia (Habernickel, 2003).

  • Weight Loss Medication : Naltrexone combined with bupropion has shown effectiveness in weight loss treatments for overweight and obese adults. This research might provide insights into the mechanisms of action for related compounds (Greenway et al., 2010).

  • Propionic Acid Production : Engineering of Escherichia coli for anaerobic production of propionic acid has been studied. This is relevant as propionic acid derivatives like N'-Propionylpropionohydrazide could be synthesized using similar methods (Li et al., 2017).

  • Analytical Chemistry Applications : The use of vancomycin as a chiral selector for capillary electrophoresis in the separation of acidic herbicides shows the potential for similar separation techniques in the analysis of N'-Propionylpropionohydrazide and related compounds (Desiderio, Polcaro, Padiglioni, & Fanali, 1997).

  • Allergic Reactions to Propionic Acid Derivatives : A study on ibuproxam, a derivative of propionic acid, highlights the potential for allergic reactions in certain individuals. This could be important for the safety profile of N'-Propionylpropionohydrazide (Valsecchi & Cainelli, 1990).

  • Inhibitory Effects on Enzymes : Research on derivatives of N-palmitoylethanolamine, including N-(3-hydroxypropionyl)pentadecanamide, demonstrates their potential as inhibitors of specific enzymes, which could be relevant for the biological activity of N'-Propionylpropionohydrazide (Vandevoorde et al., 2003).

  • Radiolabeling for Biochemical Studies : The use of radiolabeled biotin derivatives, including compounds with propionamide moieties, for studies in avidin binding demonstrates a technique that could potentially be applied to N'-Propionylpropionohydrazide for biochemical and medical research (Garlick & Giese, 1988).

  • Fermentation and Biochemical Engineering : The activation of the sleeping beauty operon in Escherichia coli for propionic acid production and the identification of a methylmalonyl-CoA epimerase required for this process could provide insights into the production and manipulation of N'-Propionylpropionohydrazide (Gonzalez-Garcia et al., 2017).

Safety And Hazards

Specific safety and hazard information for N’-Propionylpropionohydrazide is not provided in the sources. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

N'-propanoylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-3-5(9)7-8-6(10)4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPOPNULNSDSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934601
Record name N-(1-Hydroxypropylidene)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Propionylpropionohydrazide

CAS RN

1528-34-3
Record name Propanoic acid, 2-(1-oxopropyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1528-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(1-Oxopropyl)propionohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxypropylidene)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(1-oxopropyl)propionohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nasier, X Chang, C Guo - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient and valuable N–N dimerization reaction of N-alkoxyamides is reported under undivided electrolytic conditions. This electrochemical strategy provides a powerful way to …
Number of citations: 6 pubs.acs.org

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